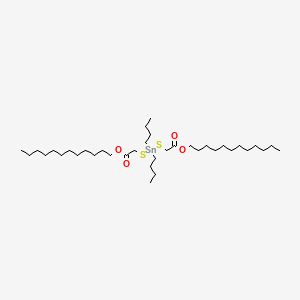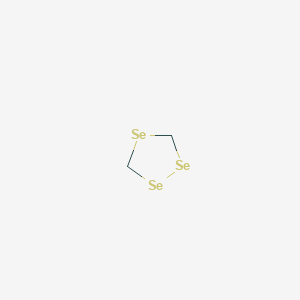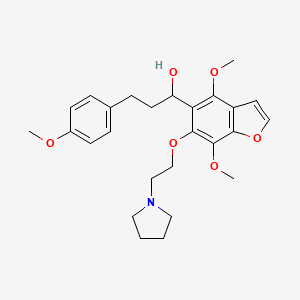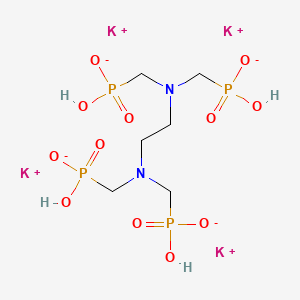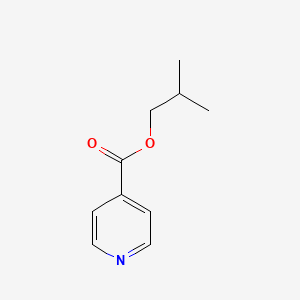
2-Methylpropyl pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxylic acid 2-methylpropyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid esters It is characterized by a pyridine ring substituted with a carboxylic acid ester group at the fourth position and a 2-methylpropyl group attached to the ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridinecarboxylic acid 2-methylpropyl ester typically involves the esterification of 4-pyridinecarboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Pyridinecarboxylic acid+2-MethylpropanolAcid Catalyst4-Pyridinecarboxylic acid 2-methylpropyl ester+Water
Industrial Production Methods: In an industrial setting, the production of 4-pyridinecarboxylic acid 2-methylpropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pyridinecarboxylic acid 2-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-pyridinecarboxylic acid and 2-methylpropanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Reduction: Lithium aluminum hydride, dry ether
Substitution: Nitrating mixture (for nitration), halogen (for halogenation)
Major Products:
Hydrolysis: 4-Pyridinecarboxylic acid, 2-methylpropanol
Reduction: 4-Pyridinecarboxylic acid 2-methylpropyl alcohol
Substitution: Substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxylic acid 2-methylpropyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The ester is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-pyridinecarboxylic acid 2-methylpropyl ester depends on its specific application. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets or participate in further chemical reactions. The pyridine ring can also engage in interactions with enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 4-Pyridinecarboxylic acid 2-methylpropyl ester is unique due to the presence of the 2-methylpropyl ester group, which imparts distinct chemical and physical properties compared to its analogs. While picolinic acid, nicotinic acid, and isonicotinic acid share the pyridinecarboxylic acid core, their functional groups and positions differ, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
226896-38-4 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-methylpropyl pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-8(2)7-13-10(12)9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
BCCFADLFYUAUPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)

